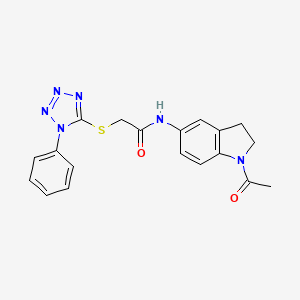
N-(1-acetylindolin-5-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetylindolin-5-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H18N6O2S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Antimicrobial and Anticholinesterase Activities : Compounds with similar structures to N-(1-acetylindolin-5-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide have been synthesized and evaluated for their antimicrobial and anticholinesterase activities. For instance, new derivatives have been created and studied, with some showing significant antifungal activity, especially against Candida parapsilosis, though their acetylcholinesterase inhibitory activities were found weak contrary to expectations (Yurttaş et al., 2015).
Anticancer Agents : Another study focused on the synthesis of thiazole derivatives, evaluating their anticancer activity. These compounds showed selectivity in inhibiting tumor cell growth, particularly against A549 human lung adenocarcinoma cells, indicating potential as anticancer agents (Evren et al., 2019).
Antitumor and Analgesic Properties
Antitumor Activity : Some this compound analogs have been synthesized and screened for antitumor activities. Certain compounds showed considerable anticancer activity against a variety of cancer cell lines, highlighting the potential for developing new therapeutic agents (Yurttaş et al., 2015).
Analgesic Activity : The analgesic activities of acetamide derivatives have also been explored. These studies indicate that some compounds significantly decrease acetic acid-induced writhing responses and increase pain tolerance in hot-plate and tail-clip tests in mice, suggesting their potential as analgesic agents (Kaplancıklı et al., 2012).
Coordination Complexes and Kinase Inhibition
Coordination Complexes : Research into pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These studies not only explore the effect of hydrogen bonding on the self-assembly process but also evaluate the antioxidant activity of these complexes, offering insights into their potential pharmaceutical applications (Chkirate et al., 2019).
Src Kinase Inhibitory Activities : Some N-benzyl substituted acetamide derivatives containing thiazole instead of pyridine were synthesized and evaluated for Src kinase inhibitory activities. This research is important for understanding the role of these compounds in inhibiting cancer cell proliferation, showing potential for the development of cancer therapies (Fallah-Tafti et al., 2011).
Propiedades
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S/c1-13(26)24-10-9-14-11-15(7-8-17(14)24)20-18(27)12-28-19-21-22-23-25(19)16-5-3-2-4-6-16/h2-8,11H,9-10,12H2,1H3,(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCRYKKKRZOGOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2,4-dichlorophenoxy)-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}acetamide](/img/structure/B2917924.png)
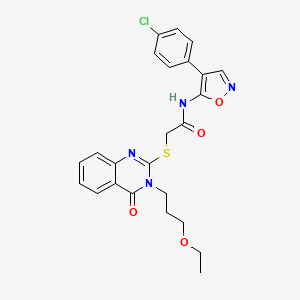


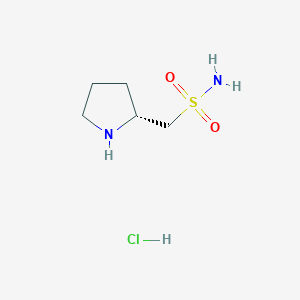
![4-((1-((3'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2917934.png)
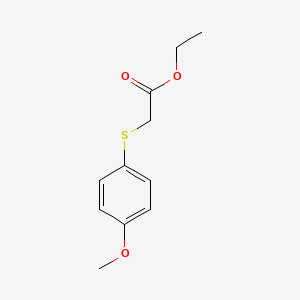
![N-[(1-methyl-1h-pyrazol-5-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B2917936.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2917940.png)
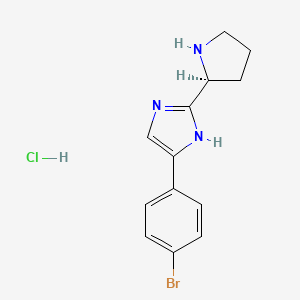
![9-cyclohexyl-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2917942.png)
![6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2917943.png)
![Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate](/img/structure/B2917944.png)

